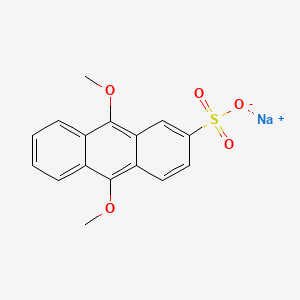

Sodium 9,10-dimethoxyanthracene-2-sulfonate

Overview

Description

Sodium 9,10-dimethoxyanthracene-2-sulfonate: is a chemical compound with the molecular formula C16H13NaO5S. It is known for its use as a fluorometric ion-pair reagent, particularly in the post-column determination of amine-containing compounds such as alkaloids . This compound is characterized by its light yellow to amber to dark green powder or crystal form .

Mechanism of Action

Target of Action

Sodium 9,10-Dimethoxyanthracene-2-sulfonate is primarily used as a fluorimetric ion-pair reagent for amines . This means that its primary targets are amine groups in various biochemical contexts.

Mode of Action

The compound interacts with its targets (amines) through the formation of charge-transfer complexes . This interaction results in changes in the fluorescence properties of the amines, which can be detected and measured.

Result of Action

The primary result of this compound’s action is the formation of charge-transfer complexes with amines, leading to changes in their fluorescence properties . This allows for the detection and measurement of amines in various biochemical contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere . Its solubility in different solvents (slightly soluble in DMSO and very slightly soluble in methanol ) also suggests that the choice of solvent can significantly impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Sodium 9,10-dimethoxyanthracene-2-sulfonate plays a crucial role in biochemical reactions, particularly in the detection and analysis of amines. It interacts with amine-containing compounds to form ion-pair complexes, which can be detected using fluorescence techniques. This interaction is highly specific and sensitive, making it a valuable tool in biochemical assays. The compound also interacts with enzymes and proteins that contain amine groups, facilitating the study of these biomolecules in various biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with amine-containing signaling molecules. This interaction can alter gene expression and cellular metabolism, leading to changes in cell function. Studies have demonstrated that this compound can modulate the activity of specific enzymes and proteins, thereby impacting cellular processes such as growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form ion-pair complexes with amine-containing compounds. This interaction is facilitated by the sulfonate group, which binds to the amine group, resulting in a stable complex. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to moisture or light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in enzyme activity and gene expression, which can persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical processes by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases and transferases, influencing the metabolic flux and levels of metabolites. These interactions can alter the overall metabolic profile of cells and tissues, providing insights into the role of amines in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function, influencing the outcomes of biochemical assays and experiments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles, such as the nucleus, mitochondria, or lysosomes. The localization of this compound can impact its activity, as it interacts with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dimethoxyanthracene-2-sulfonate typically involves the sulfonation of 9,10-dimethoxyanthracene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation at the 2-position of the anthracene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration of sulfonating agent, and reaction time are optimized for maximum yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroanthracene derivatives.

Substitution: Formation of substituted anthracene derivatives.

Scientific Research Applications

Sodium 9,10-dimethoxyanthracene-2-sulfonate has a wide range of applications in scientific research:

Biology: Employed in the study of biological amines and their interactions.

Medicine: Utilized in the analysis of pharmaceutical compounds containing amine groups.

Industry: Applied in the production of dyes and pigments due to its fluorescent properties.

Comparison with Similar Compounds

- 9,10-Dimethoxyanthracene-2-sulfonic acid

- Anthraquinone-2-sulfonic acid sodium salt

- Alizarin Red S

Comparison:

- 9,10-Dimethoxyanthracene-2-sulfonic acid: Similar in structure but lacks the sodium ion, which affects its solubility and reactivity.

- Anthraquinone-2-sulfonic acid sodium salt: Contains a quinone structure, making it more prone to redox reactions compared to the dimethoxy derivative.

- Alizarin Red S: Used primarily as a dye, it has different applications compared to the fluorometric uses of Sodium 9,10-dimethoxyanthracene-2-sulfonate .

This compound stands out due to its specific use in fluorometric detection, making it a unique and valuable compound in analytical chemistry .

Biological Activity

Sodium 9,10-dimethoxyanthracene-2-sulfonate (also known as IPA-DAS) is a sulfonated derivative of anthracene that has garnered attention for its significant biological activities and applications in analytical chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₃NaO₅S

- Molecular Weight : 340.32 g/mol

- CAS Number : 67580-39-6

- Purity : >98% (HPLC)

This compound functions primarily as a fluorimetric ion-pair reagent , enhancing the detection of amines and other compounds with limited fluorescence. When used in high-performance liquid chromatography (HPLC), it forms highly fluorescent ion pairs, which significantly improve the sensitivity of detection methods. This property is particularly useful in life sciences for analyzing biological components .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Fluorescent Probes : It is used as a fluorescent probe in various biochemical assays, allowing for the visualization of biological processes at the molecular level.

- Drug Interaction Studies : The compound has been utilized in spectrofluorometric methods to determine the concentration of various drugs, including β-blockers, in biological samples .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various in vitro assays. The results indicated a significant capacity to reduce oxidative stress markers in cultured cells, suggesting its potential role as a therapeutic antioxidant.

Case Study 2: Drug Detection

In a method developed for the spectrofluorometric determination of β-blockers, this compound was employed to enhance fluorescence signals. This approach demonstrated high sensitivity and selectivity for detecting these compounds in human plasma and pharmaceutical formulations .

Applications

The applications of this compound are diverse:

- Analytical Chemistry : As a fluorimetric ion-pair reagent, it is extensively used in HPLC for analyzing biological and pharmaceutical samples.

- Biological Research : Its properties make it suitable for probing cellular processes and studying drug interactions.

- Therapeutics : Potential applications as an antioxidant agent in nutraceuticals and pharmaceuticals are being explored.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NaO₅S |

| Molecular Weight | 340.32 g/mol |

| Purity | >98% (HPLC) |

| Antioxidant Activity | Significant |

| Applications | Analytical chemistry, drug detection |

Properties

CAS No. |

67580-39-6 |

|---|---|

Molecular Formula |

C16H14NaO5S |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium;9,10-dimethoxyanthracene-2-sulfonate |

InChI |

InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19); |

InChI Key |

GFXMPYKQSATRLI-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

67580-39-6 |

Pictograms |

Irritant |

Related CAS |

52212-90-5 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 9,10-dimethoxyanthracene-2-sulfonate facilitate the analysis of neuromuscular blocking agents?

A1: this compound plays a crucial role in the quantitative analysis of certain neuromuscular blocking agents like tubocurarine, gallamine, and decamethonium []. These drugs, extracted from biological samples using a picric acid ion-pairing method, can be quantified by forming ion pairs with this compound. These ion pairs are then analyzed using spectrophotofluorometry, enabling accurate quantification of the drugs in biological matrices.

Q2: How does the structure of this compound influence its interaction with perylenediimide stacks?

A2: this compound (DANS) interacts with self-assembled N,N'-di(2-(trimethylammoniumiodide)ethylene)perylenediimide (TAIPDI) stacks primarily through ionic interactions []. Unlike larger electron donors that engage in π-π stacking with TAIPDI, DANS, with its relatively small π-extent, embeds itself within the side chains of TAIPDI. This positioning affects the charge separation dynamics within the system, resulting in slower charge separation compared to donors with larger π-systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.